molecular formula C7H12O4 B125724 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde CAS No. 50634-05-4

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Cat. No. B125724
CAS RN: 50634-05-4
M. Wt: 160.17 g/mol
InChI Key: QMIGEDXMDGEZSR-UHFFFAOYSA-N
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Description

The compound 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is closely related to the chemical species studied in the provided papers, which focus on 2,5-dimethoxy-2,5-dihydrofuran and its derivatives. These compounds are of interest due to their potential as model compounds for cyclopolymers and as synthons in organic synthesis for the creation of various functionalized molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of 2,5-dimethoxy-2,5-dihydrofuran as a key intermediate. For instance, it can react with vinyl ethers in the presence of a catalytic amount of MgBr2·Et2O to yield functionalized 2-alkylfurans under mild conditions . Additionally, ozonolysis followed by reductive workup of this dihydrofuran generates a symmetrical bis-aldehyde, which can further react with stabilized phosphoranes to produce 4-hydroxybutenolides .

Molecular Structure Analysis

The configurational isomers of 2,5-dimethoxytetrahydrofuran, which share structural similarities with the compound of interest, have been synthesized and studied using NMR spectroscopy. The studies concluded that the isomer with the lower boiling point had a trans configuration, while the one with the higher boiling point had a cis configuration .

Chemical Reactions Analysis

The reactivity of 2,5-dimethoxy-2,5-dihydrofuran has been explored in various chemical reactions. It has been used in 1,3-dipolar cycloaddition reactions to form derivatives of tetrahydrofuroisoxazole and tetrahydrofuropyrazole . Moreover, the reaction of dimethoxycarbene and DMAD zwitterion with 1,2-diones and anhydrides has been shown to yield highly substituted dihydrofurans and spirodihydrofurans .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde are not directly reported in the provided papers, the studies on related compounds suggest that these types of molecules can exhibit interesting chemical behaviors due to their functional groups and structural configurations. For example, the presence of dimethoxy groups can influence the reactivity and stability of the dihydrofuran ring .

Scientific Research Applications

Synthesis of Complex Compounds

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde has been utilized in the synthesis of various complex compounds. For example, it has been used as a starting material in the synthesis of amorfrutins A and B, which have shown good cytotoxicity and selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts (Brandes et al., 2020). Additionally, this compound is involved in reactions to produce functionalized 2-alkylfurans, demonstrating its utility in creating diverse molecular structures (Malanga & Mannucci, 2001).

Electrosynthesis Applications

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde has also found applications in electrosynthesis. One study described its preparation through the oxidation of furan and the reduction of methanol solvent using a thin layer flow cell, highlighting its role in innovative synthetic methods (Horii et al., 2005).

Catalysis and Organic Reactions

In catalysis, this compound has been involved in studies examining the conversion of syngas in the presence of water-soluble rhodium catalysts. Such research provides insights into the environment of active metals in biphasic catalysis, which is important for industrial chemical processes (Bischoff & Kant, 2000).

Crosslinking Agent in Polymer Science

Furthermore, 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde has been explored as a crosslinking agent for chitosan in aqueous solutions. This application is significant in the field of polymer science, especially for creating temperature-controlled gelation agents (Johnson et al., 2004).

Safety And Hazards

“2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde” is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,5-dimethoxyoxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIGEDXMDGEZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964872
Record name 2,5-Dimethoxyoxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

CAS RN

50634-05-4
Record name Tetrahydro-2,5-dimethoxy-3-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50634-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2,5-dimethoxyfuran-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050634054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxyoxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2,5-dimethoxyfuran-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Tang, Y Zhou, DW Armstrong - Journal of Chromatography A, 1994 - Elsevier
Approximately 90 chiral compounds were resolved by capillary GC on three different cyclodextrin-based, wall-immobilized capillary columns. Despite similarities in their structure and …
Number of citations: 33 www.sciencedirect.com
NA Drigo, S Paek, AJ Huckaba… - … A European Journal, 2017 - Wiley Online Library
Methods for effective synthesis for the four possible isomeric 3,9‐diphenylullazine carboxaldehydes and reactive halogen intermediates are described. Ullazine donor–acceptor (D–A) …
F Varano, D Catarzi, V Colotta, O Lenzi… - Bioorganic & medicinal …, 2008 - Elsevier
This paper reports the synthesis and AMPA, Gly/NMDA, and KA receptor binding affinities of a new set of 1,9-disubstituted-8-chloro-pyrazolo[1,5-c]quinazoline-2-carboxylates 2–34. …
Number of citations: 33 www.sciencedirect.com
F Varano, D Catarzi, V Colotta… - Journal of medicinal …, 2002 - ACS Publications
In recent papers (Catarzi, D.; et al. J. Med. Chem. 1999, 42, 2478−2484; 2000, 43, 3824−3826; 2001, 44, 3157−3165) we reported the synthesis of a set of 4,5-dihydro-4-oxo-1,2,4-…
Number of citations: 100 pubs.acs.org
D Catarzi, V Colotta, F Varano, FR Calabri… - Journal of medicinal …, 2004 - ACS Publications
In recent papers (Catarzi, D.; et al. J. Med. Chem. 2000, 43, 3824−3826; 2001, 44, 3157−3165) we reported chemical and biological studies on 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]…
Number of citations: 55 pubs.acs.org
M Brindisi, C Cavella, S Brogi, A Nebbioso… - Future Medicinal …, 2016 - Future Science
Aim: Histone deacetylases (HDACs) regulate the expression and activity of numerous proteins involved in the initiation and progression of cancer. Currently, three hydroxamate-…
Number of citations: 19 www.future-science.com
D Catarzi, V Colotta, F Varano… - Journal of medicinal …, 2001 - ACS Publications
A series of 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates analogues of TQX-173 (1b), bearing different nitrogen-containing heterocycles at position-8, were …
Number of citations: 47 pubs.acs.org
VG Ugale, SB Bari - European Journal of Medicinal Chemistry, 2014 - Elsevier
The search for novel anticonvulsants with more selectivity and lower toxicity continues to be an area of intensive investigation in medicinal chemistry. The potency and selectivity in the …
Number of citations: 169 www.sciencedirect.com
D Catarzi, V Colotta, F Varano, G Filacchioni… - Chemical and …, 2008 - jstage.jst.go.jp
In this paper, we report a study on some new 4, 5-dihydro-4-oxo-1, 2, 4-triazolo [1, 5-a] quinoxaline-2-carboxylate derivatives (TQXs), bearing a nitrogen-containing heterocycle at …
Number of citations: 5 www.jstage.jst.go.jp
MJ Genin, DA Allwine, DJ Anderson… - Journal of Medicinal …, 2000 - ACS Publications
A series of new nitrogen−carbon-linked (azolylphenyl)oxazolidinone antibacterial agents has been prepared in an effort to expand the spectrum of activity of this class of antibiotics to …
Number of citations: 011 pubs.acs.org

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